3-(Piperazin-1-YL)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine derivatives and benzoic acid or its derivatives. For example, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid is achieved through the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, indicating a general method for synthesizing piperazine-benzoic acid derivatives (Faizi, Ahmad, & Golenya, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds often features a piperazine ring in a chair conformation, with varying dihedral angles between the piperazine and benzoic acid rings, indicating flexibility in the molecular structure that could influence its chemical properties and interactions (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
Compounds featuring the piperazin-1-yl benzoic acid structure participate in a variety of chemical reactions and have been explored for their potential as anti-tubercular agents. The design, synthesis, and evaluation of these compounds against Mycobacterium tuberculosis highlight the chemical reactivity and potential pharmacological applications of these molecules (Naidu et al., 2016).
Scientific Research Applications
Metabolism and Pharmacokinetics
The metabolic pathways of novel antidepressants, such as Lu AA21004, involve the oxidation to various metabolites, including benzoic acid derivatives. These studies highlight the role of specific cytochrome P450 enzymes in the oxidative metabolism, providing insights into drug design and pharmacokinetic profiling (Hvenegaard et al., 2012).
Crystal Structure and Molecular Interactions
Research on the crystal structure of compounds similar to "3-(Piperazin-1-YL)benzoic acid" reveals detailed insights into their molecular conformations and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showcases the conformation of its molecular components, providing a foundation for understanding molecular interactions and designing new materials and drugs (Faizi et al., 2016).
Supramolecular Chemistry
Studies on supramolecular architectures constructed from piperazine and substituted benzoic acids offer insights into the formation of complex molecular networks. These works explore how different hydrogen-bonding motifs contribute to the assembly of multidimensional structures, which could be relevant for developing new materials with specific properties (Chen & Peng, 2011).
Luminescent Properties and Electron Transfer
Research on naphthalimides with piperazine substituents investigates their luminescent properties and photo-induced electron transfer mechanisms. Such studies have implications for developing new fluorescent probes and materials for electronic and photonic devices (Gan et al., 2003).
Antimicrobial and Anticancer Activity
Synthesis and biological evaluation of compounds related to "3-(Piperazin-1-YL)benzoic acid" have shown promising antimicrobial and anticancer activities. These compounds' ability to inhibit bacterial biofilm formation and target specific enzymes or pathways in cancer cells highlights their potential in developing new therapeutic agents (Mekky & Sanad, 2020).
Safety And Hazards
Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
3-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMVTUOLYXWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375157 |
Source
|
Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-YL)benzoic acid | |
CAS RN |
446831-28-3 |
Source
|
Record name | 3-(1-Piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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